Cas no 1266821-37-7 (1-2-(4-fluorophenoxy)ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid)

1-2-(4-fluorophenoxy)ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1H-1,2,3-Triazole-4-carboxylic acid, 1-[2-(4-fluorophenoxy)ethyl]-5-methyl-
- 1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-2-(4-fluorophenoxy)ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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- MDL: MFCD17023560
- インチ: 1S/C12H12FN3O3/c1-8-11(12(17)18)14-15-16(8)6-7-19-10-4-2-9(13)3-5-10/h2-5H,6-7H2,1H3,(H,17,18)
- InChIKey: ZKCVBKGMJBKZHU-UHFFFAOYSA-N
- ほほえんだ: N1(CCOC2=CC=C(F)C=C2)C(C)=C(C(O)=O)N=N1
1-2-(4-fluorophenoxy)ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-202216-0.1g |
1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
1266821-37-7 | 95% | 0.1g |
$272.0 | 2023-11-13 | |
Enamine | EN300-202216-0.05g |
1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
1266821-37-7 | 95% | 0.05g |
$182.0 | 2023-11-13 | |
Enamine | EN300-202216-0.25g |
1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
1266821-37-7 | 95% | 0.25g |
$389.0 | 2023-11-13 | |
Enamine | EN300-202216-2.5g |
1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
1266821-37-7 | 95% | 2.5g |
$1539.0 | 2023-11-13 | |
Chemenu | CM476416-1g |
1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
1266821-37-7 | 95%+ | 1g |
$865 | 2024-08-02 | |
Aaron | AR01B9HP-50mg |
1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
1266821-37-7 | 95% | 50mg |
$276.00 | 2025-02-09 | |
Aaron | AR01B9HP-250mg |
1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
1266821-37-7 | 95% | 250mg |
$560.00 | 2025-02-09 | |
A2B Chem LLC | AW04033-500mg |
1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
1266821-37-7 | 95% | 500mg |
$681.00 | 2024-04-20 | |
Enamine | EN300-202216-5g |
1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
1266821-37-7 | 95% | 5g |
$2277.0 | 2023-11-13 | |
Aaron | AR01B9HP-10g |
1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
1266821-37-7 | 95% | 10g |
$4667.00 | 2023-12-16 |
1-2-(4-fluorophenoxy)ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
1-2-(4-fluorophenoxy)ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acidに関する追加情報
Introduction to 1-2-(4-fluorophenoxy)ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1266821-37-7)
1-2-(4-fluorophenoxy)ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1266821-37-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the triazole class, which is well-documented for its diverse pharmacological properties and applications in drug development. The structural features of this molecule, particularly the presence of a fluorophenyl moiety and a methyl-substituted triazole ring, contribute to its unique chemical and biological characteristics, making it a promising candidate for further investigation in therapeutic contexts.
The fluorophenyl group is a key structural determinant in this compound, influencing its interactions with biological targets. Fluoro-substituted aromatic rings are widely recognized for their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles in drug molecules. In the context of 1-2-(4-fluorophenoxy)ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, the fluorine atom at the para position of the phenyl ring likely contributes to its binding efficacy by participating in hydrophobic interactions and π-stacking with biological receptors. This feature aligns with current trends in drug design, where fluorine atoms are strategically incorporated to optimize drug-like properties.
The triazole ring is another critical component of this compound, known for its role in various bioactive molecules. Triazoles have been extensively studied for their antimicrobial, antiviral, and anti-inflammatory properties. The 5-methyl substitution on the triazole ring further modulates the electronic properties of the molecule, potentially enhancing its reactivity and interaction with biological targets. This structural motif is reminiscent of several clinically relevant compounds that have demonstrated efficacy in treating a range of diseases.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the pharmacological potential of compounds like 1-2-(4-fluorophenoxy)ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. These tools allow for the prediction of binding affinities, identification of potential drug-target interactions, and optimization of molecular structures to improve therapeutic efficacy. Studies using virtual screening and molecular dynamics simulations have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory and infectious diseases.
The synthesis of 1-2-(4-fluorophenoxy)ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the fluorophenoxyl group necessitates careful handling to ensure high regioselectivity and yield. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have made it possible to construct complex molecular frameworks with greater efficiency. These improvements are crucial for scaling up production and conducting large-scale biochemical studies.
In terms of biological activity, preliminary studies on derivatives of this compound have shown promising results in vitro. The combination of the fluorophenyl and triazole moieties appears to confer unique properties that make it suitable for targeting multiple disease pathways simultaneously. For instance, analogs with similar structural features have been reported to inhibit kinases involved in cancer progression or enzymes associated with neurodegenerative disorders. While further research is needed to fully elucidate the mechanisms of action, these findings suggest that 1-2-(4-fluorophenoxy)ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid could serve as a valuable scaffold for developing novel therapeutics.
The pharmaceutical industry has increasingly recognized the importance of structural diversity in drug discovery programs. Compounds like 1-2-(4-fluorophenoxy)ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exemplify how integrating multiple pharmacophoric elements can lead to innovative molecular architectures with enhanced biological activity. The presence of both the fluorophenyl group and the triazole ring provides a rich foundation for medicinal chemists to explore modifications that could improve potency, selectivity, and pharmacokinetic profiles.
Future directions in research may include exploring synthetic routes that enable rapid access to libraries of related compounds for high-throughput screening. Additionally, incorporating modern biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy will help elucidate detailed structural information about how this molecule interacts with its biological targets. Such insights are essential for designing next-generation drugs with optimized therapeutic effects.
The broader significance of compounds like 1-2-(4-fluorophenoxy)ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid lies in their potential to address unmet medical needs by targeting disease-causing pathways through innovative chemical scaffolds. As research progresses, it is anticipated that more derivatives will be synthesized and evaluated for their pharmacological potential. The integration of computational modeling with experimental validation will continue to drive progress in understanding how these molecules function at a molecular level.
In conclusion, 1 - 2 - ( 4 - fluoro pheno xy l ) ethyl - 5 - me thyl - 1 H - 1 , 2 , 3 - tri azo le - 4 - car bo xy lic ac id ( C A S N o . 1266821 -37 -7 ) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups positions it as a promising candidate for further exploration in drug discovery efforts aimed at treating various human diseases.
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